molecular formula C15H18FN3O B12812792 3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12812792
M. Wt: 275.32 g/mol
InChI Key: ZIBNMOACAXFJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Framework

  • Pyrazole ring : A five-membered aromatic ring with nitrogen atoms at positions 1 and 2.
  • Pyridine ring : A six-membered aromatic ring with one nitrogen atom at position 3 (relative to the fusion point).
  • Fusion pattern : The pyrazole’s position 4 bonds to the pyridine’s position 3, creating a pyrazolo[4,3-c]pyridine system.

Tetrahydro Modification

The 4,5,6,7-tetrahydro designation indicates partial saturation of the pyridine ring, converting it into a piperidine-like structure . This modification:

  • Reduces aromaticity in the pyridine moiety.
  • Introduces conformational flexibility, enabling adaptive binding in biological systems.
Feature Pyrazolo[4,3-c]pyridine Core Tetrahydro Modification
Aromaticity Pyrazole ring only Lost in pyridine ring
Ring Strain Low Moderate due to saturation
Electron Distribution Localized on pyrazole Delocalized in piperidine

Substituent Configuration Analysis: 2-Fluorobenzyloxy-methyl Group

The ((2-fluorobenzyl)oxy)methyl group at position 3 is a multi-component substituent with distinct electronic and steric effects:

Structural Breakdown

  • Benzyl backbone : A phenyl group bonded to a methylene (-CH2-) unit.
  • Fluorine substitution : A fluorine atom at the ortho position (carbon 2) of the benzyl group.
  • Ether linkage : An oxygen atom connecting the benzyl group to a methylene unit (-O-CH2-).

Electronic Effects

  • Fluorine’s electronegativity : Withdraws electron density via inductive effects, polarizing the benzyl ring and enhancing the ether oxygen’s nucleophilicity.
  • Ether oxygen : Acts as a hydrogen bond acceptor, potentially facilitating interactions with biological targets.

Steric Considerations

  • The ortho-fluorine creates steric hindrance, restricting free rotation of the benzyl group.
  • The methylene spacer (-CH2-O-) provides flexibility, allowing the benzyl group to adopt multiple conformations.

Comparative Structural Analysis with Related Pyrazolo-pyridine Derivatives

Comparison with 4-Methyl-1H-pyrazolo[4,3-c]pyridine

  • Core similarity : Both share the pyrazolo[4,3-c]pyridine backbone.
  • Key differences :
    • The reference compound lacks the tetrahydro modification and the ((2-fluorobenzyl)oxy)methyl group .
    • The methyl group at position 4 (vs. position 1) alters steric accessibility to the pyridine ring.
Compound Core Saturation Position 3 Substituent
Target Compound 4,5,6,7-Tetrahydro ((2-Fluorobenzyl)oxy)methyl
4-Methyl-1H-pyrazolo[4,3-c]pyridine Fully aromatic Hydrogen

Comparison with Pyrazolo[3,4-b]pyridine Derivatives

  • Fusion pattern : Pyrazolo[3,4-b]pyridine fuses the pyrazole’s position 3 to the pyridine’s position 4, altering substituent orientations.
  • Electronic effects : The [4,3-c] fusion localizes electron density differently, affecting reactivity and binding affinities.

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxymethyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-19-15-6-7-17-8-12(15)14(18-19)10-20-9-11-4-2-3-5-13(11)16/h2-5,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBNMOACAXFJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)COCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps. One common method includes the reaction of 2-fluorobenzyl alcohol with a suitable pyrazolopyridine precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. The structural features of 3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine may enhance its efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.

Neurological Disorders

Compounds derived from the pyrazolo[4,3-c]pyridine framework have been investigated for their neuroprotective effects. This compound may offer benefits in treating conditions such as epilepsy and neurodegenerative diseases due to its ability to modulate neurotransmitter systems and reduce excitotoxicity.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is noteworthy. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making it a candidate for treating chronic inflammatory diseases.

Synthesis and Structural Characterization

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the pyrazole ring.
  • Introduction of the fluorobenzyl group through electrophilic substitution.
  • Alkylation to form the final product.

Structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Case Studies

Several studies have highlighted the applications of pyrazolo[4,3-c]pyridines:

Case Study 1: Anticancer Activity

A recent study published in Molecules reported that a series of pyrazolo[4,3-c]pyridine derivatives demonstrated potent cytotoxic activity against various cancer cell lines. The study emphasized the importance of substituent groups in enhancing biological activity and selectivity towards cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrazolo[4,3-c]pyridines in models of oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal cell death and improve cell viability .

Table: Summary of Applications

Application AreaMechanism/EffectReferences
AnticancerInhibition of tumor growth pathways
Neurological DisordersModulation of neurotransmitter systems
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The tetrahydro-pyrazolo[4,3-c]pyridine scaffold has been extensively modified to optimize pharmacological properties. Below is a detailed comparison of structurally related compounds, focusing on substituent effects, synthetic yields, and biological activity.

Anti-Tubercular Pantothenate Synthetase Inhibitors
Compound Name / ID Substituents (Position) IC₅₀ (nM) Key SAR Insights Reference
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives Phenyl (C3) 356–364* Hydrophobic C3 substituents (e.g., phenyl) enhance PS inhibition; polar groups reduce activity.
5-tert-Butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide (Compound 6) tert-Butyl (C5), pyrazole-isoxazole 90 Superior activity vs. phenyl-pyrazolo derivatives; hydrophobic bulk improves binding.
3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl derivative (Target Compound) 2-Fluorobenzyloxymethyl (C3), methyl (N1) N/A Predicted enhanced lipophilicity and target engagement due to fluorinated benzyl group.

Reported as MIC (µg/mL) against Mtb in *Eur. J. Med. Chem. .

Key Findings :

  • Hydrophobic substituents at C3 (e.g., phenyl, tert-butyl) significantly improve PS inhibition .
  • Fluorinated groups, as in the target compound, may balance lipophilicity and metabolic stability, though direct activity data are lacking .
Antibacterial Agents (ESKAPE Pathogens)
Compound Name / ID Substituents (Position) MIC (µg/mL) Key SAR Insights Reference
1-(2-Methoxyethyl)-5-(5-nitro-2-furoyl)-3-(1,3-oxazol-5-yl)-THPP (13g) Nitrofuran (C5), oxazole (C3), methoxyethyl (N1) <1 Nitrofuran "warhead" confers broad-spectrum activity; methoxyethyl enhances solubility.
3-(1,3-Oxazol-5-yl)-1-propyl-THPP (12f) Propyl (N1), oxazole (C3) 2–4 Longer alkyl chains (e.g., propyl) reduce yield but maintain activity.
Target Compound 2-Fluorobenzyloxymethyl (C3), methyl (N1) N/A Lacks nitrofuran moiety; likely less potent against ESKAPE pathogens.

Key Findings :

  • Nitrofuran-tagged derivatives (e.g., 13g) exhibit superior antibacterial activity due to redox-active nitrofuran groups .

Key Insights :

  • The target compound’s synthesis prioritizes purity over yield, reflecting its role as a high-value intermediate .
  • Bulky substituents (e.g., propyl) reduce synthetic efficiency .

Biological Activity

3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS Number: 1332531-31-3) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C15H19ClFN3O
  • Molecular Weight : 311.78 g/mol
  • CAS Number : 1332531-31-3

Pharmacological Activity

The biological activity of this compound primarily revolves around its anti-inflammatory and analgesic properties. The following sections detail the findings related to its pharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, it was tested against cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The results are summarized in the table below:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
3a19.45 ± 0.0742.1 ± 0.30
3b26.04 ± 0.3631.4 ± 0.12
4b28.39 ± 0.0323.8 ± 0.20

These results indicate that the compound exhibits selective inhibition of COX-2 over COX-1, suggesting a favorable profile for reducing inflammation with potentially fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has shown promising analgesic effects in animal models. In formalin-induced pain models, it demonstrated significant pain relief comparable to established analgesics such as indomethacin .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this one. Modifications at various positions on the pyrazolo[4,3-c]pyridine scaffold can enhance potency and selectivity:

  • Substituents : The presence of electron-withdrawing groups such as fluorine enhances the compound's interaction with target enzymes.
  • Hydroxymethyl Group : The hydroxymethyl moiety plays a critical role in binding affinity and potency against COX enzymes.

Case Studies

Several studies have explored the biological activity of similar compounds within the pyrazolo[4,3-c]pyridine class:

  • Study on Pyrimidine Derivatives : Research indicated that derivatives with similar structures exhibited significant anti-inflammatory activity in vivo and in vitro . These findings support the potential of the pyrazolo[4,3-c]pyridine derivatives in therapeutic applications.
  • Comparative Analysis with Other Analgesics : A comparative study found that compounds with similar scaffolds had lower IC50 values against COX enzymes than traditional NSAIDs, indicating a potential for better therapeutic profiles .

Q & A

Q. What synthetic strategies are commonly employed to construct the pyrazolo[4,3-c]pyridine core in this compound?

The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclization reactions involving substituted pyridine precursors. For example, heating 3-fluoropyridine derivatives with hydrazine derivatives at elevated temperatures (110°C) initiates cyclization to form the bicyclic core . Subsequent functionalization steps, such as Boc protection (using Boc₂O and DMAP in DMF) and Suzuki-Miyaura coupling (with Pd catalysts like Pd₂(dba)₃ and XPhos), are critical for introducing substituents like the 2-fluorobenzyloxymethyl group .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns, while liquid chromatography (LC) ensures purity. For example, in related pyrazolo-pyridine derivatives, ¹H NMR peaks between δ 2.5–3.5 ppm indicate tetrahydro protons, and aromatic protons appear as complex multiplets due to fluorine coupling .

Q. What safety protocols are recommended for handling fluorinated pyrazolo-pyridine derivatives?

Wear PPE (gloves, protective eyewear, lab coats) to avoid skin contact. Conduct reactions in fume hoods to mitigate inhalation risks. Waste must be segregated and disposed via certified hazardous waste services due to potential environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How can coupling reaction yields be optimized when introducing the 2-fluorobenzyloxymethyl group?

Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura) require precise control of ligand-catalyst systems. For example, XPhos ligand with Pd₂(dba)₃ in toluene at 100°C under inert atmosphere improves coupling efficiency for aryl halides and amines . Pre-activation of boronic acids or use of Cs₂CO₃ as a base can further enhance reactivity.

Q. How can researchers resolve contradictions in spectral data interpretation for fluorinated heterocycles?

Fluorine’s strong electronegativity induces complex splitting in NMR spectra. Use 2D NMR (e.g., HSQC, HMBC) to differentiate between overlapping signals. For example, coupling constants (J values) between fluorine and adjacent protons (³J ~8–12 Hz) help confirm substituent positions. Cross-validate with computational methods (DFT calculations) to assign ambiguous peaks .

Q. What methodologies are effective for evaluating this compound’s potential as a kinase inhibitor?

Enzymatic assays (e.g., ADP-Glo™ kinase assays) quantify inhibition of target kinases like JAK or EGFR. Structural analogs with pyrazolo-pyridine cores have shown activity against kinases via competitive binding at the ATP pocket. Pair in vitro assays with molecular docking (using software like AutoDock Vina) to predict binding modes and guide SAR studies .

Q. How can regioselective functionalization of the pyrazolo-pyridine core be achieved?

Use protecting groups (e.g., Boc for NH groups) to direct reactivity. For example, tert-butyloxycarbonyl (Boc) protection of the pyrazole nitrogen allows selective alkylation at the pyridine nitrogen. Post-functionalization deprotection (e.g., TFA in DCM) regenerates the active site for further modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.